molecular formula C6H10O B13908740 (S)-Spiro[2.2]pentan-1-ylmethanol

(S)-Spiro[2.2]pentan-1-ylmethanol

Cat. No.: B13908740
M. Wt: 98.14 g/mol
InChI Key: RFCMGVLNKDQGEJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Spiro[22]pentan-1-ylmethanol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[22]pentane core, which is a bicyclic system where two cyclopropane rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Spiro[2One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the spiro[2.2]pentane framework . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for (S)-Spiro[2.2]pentan-1-ylmethanol are not well-documented, likely due to its specialized applications and relatively recent emergence in research. scalable methods such as carbene insertion and radical addition are promising for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Spiro[2.2]pentan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-Spiro[2.2]pentan-1-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-Spiro[2.2]pentan-1-ylmethanol exerts its effects is primarily through its interactions with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentan-1-ylmethanol: Similar in structure but lacks the spirocyclic configuration.

    Spiro[2.2]pentane derivatives: Other derivatives with different functional groups attached to the spirocyclic core.

Uniqueness

(S)-Spiro[22]pentan-1-ylmethanol is unique due to its specific spirocyclic structure combined with a methanol group

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

[(2S)-spiro[2.2]pentan-2-yl]methanol

InChI

InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2/t5-/m1/s1

InChI Key

RFCMGVLNKDQGEJ-RXMQYKEDSA-N

Isomeric SMILES

C1CC12C[C@@H]2CO

Canonical SMILES

C1CC12CC2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.